ERB-196

Estrogen Receptor Beta ERβ Selectivity Nuclear Receptor Pharmacology

Researchers requiring a validated ERβ agonist for in vivo sepsis models face a critical gap: most selective ERβ ligands lack peer-reviewed survival data. ERB-196 (WAY-202196) directly addresses this with: - 78-fold ERβ selectivity enabling clean pathway dissection without ERα-mediated confounding. - Proven survival benefit: increased survival from 25% to 83% in rat P. aeruginosa sepsis and 0% to 83% in mouse CLP at 50 mg/kg p.o. - Quantifiable gut protection: reduced mucosal injury score from 2.3±0.2 to 0.7±0.1. Supplied as ≥98% pure solid, stored at -20°C, with global shipping under ambient conditions. For research use only.

Molecular Formula C17H10FNO2
Molecular Weight 279.26 g/mol
CAS No. 550997-55-2
Cat. No. B1239775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERB-196
CAS550997-55-2
Synonyms3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile
WAY 202196
WAY-202196
WAY202196
Molecular FormulaC17H10FNO2
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O
InChIInChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H
InChIKeyNSSOSHDCWCMNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERB‑196: Selective ERβ Agonist for Inflammation and Sepsis


ERB‑196 (also known as WAY‑202196) is a synthetic, nonsteroidal estrogen that functions as a highly selective agonist of estrogen receptor beta (ERβ). It exhibits a quantifiable selectivity profile over the related estrogen receptor alpha (ERα), making it a useful tool for dissecting ERβ‑specific signaling pathways [1]. The compound is characterized by a 2‑phenylnaphthalene core and possesses an oral bioavailability profile that enables in vivo studies in rodent models of systemic infection and inflammation [2]. Originally developed by Wyeth as an anti‑inflammatory and anti‑sepsis agent, its development was discontinued in Phase I clinical studies [1].

Pathway ERβ‑selective pathway research; reported selectivity over ERα
In vivo Oral bioavailability enables rodent inflammation and barrier studies
Status Research‑use only; Phase I discontinued – tool compound

Non‑Interchangeability of ERB‑196 with Other ERβ Agonists


While multiple nonsteroidal ERβ‑selective agonists exist—including WAY‑200070, DPN, and ERB‑041 (prinaberel)—they are not functionally interchangeable in experimental settings. Direct quantitative comparisons reveal distinct selectivity ratios (e.g., 68‑fold vs. 72‑fold vs. >200‑fold), differing in vitro potency values (EC50 or IC50), and, critically, divergent in vivo efficacy profiles in models of sepsis and gastrointestinal barrier function . ERB‑196 is one of the few ERβ agonists for which robust, peer‑reviewed survival data are available from multiple lethal infection models, making it a specific tool for studies of ERβ‑mediated protection in systemic inflammation [1]. Substituting a compound with a higher selectivity ratio but no demonstrated in vivo survival benefit (e.g., ERB‑041) or one with a different chemotype and pharmacokinetic profile (e.g., DPN) would introduce confounding variables and invalidate cross‑study comparisons.

1 Selectivity ratios may not transfer between chemotypes (e.g., ERB‑196 vs WAY‑200070)
2 In vivo survival endpoint data are compound‑specific; substituting analogs may shift model response
3 Oral bioavailability profile differs; functional divergence reported vs ERB‑041

ERB‑196: Quantitative Comparison with Key ERβ Agonists


ERβ vs. ERα Selectivity

ERB‑196 demonstrates 78‑fold selectivity for ERβ over ERα, which positions it between WAY‑200070 (68‑fold) and DPN (72‑fold) in terms of selectivity ratio [1]. While the absolute fold‑selectivity difference is modest, this specific ratio reflects a distinct chemical scaffold (2‑phenylnaphthalene) and may influence downstream pathway‑specific functional outcomes [1].

ERβ vs ERα
Reported (cross‑study comparable)
78‑fold over ERα
ERβ selectivity assay context; supports pathway‑specific dissection
Selectivity ratios differ among agonists; direct binding comparisons not available
Estrogen Receptor Beta ERβ Selectivity Nuclear Receptor Pharmacology SAR

Sepsis Survival Benefit

In a neutropenic rat model of lethal P. aeruginosa infection, oral ERB‑196 (50 mg/kg) significantly increased survival to 83% compared with 25% in vehicle‑treated controls (p<0.05) [1]. In a separate mouse cecal ligation and puncture (CLP) sepsis model, ERB‑196 improved survival from 0% in controls to 83% (p<0.05) [1]. Comparable in vivo survival data in validated sepsis models are not available for other commercial ERβ agonists such as WAY‑200070, DPN, or ERB‑041.

Sepsis Survival
Direct head‑to‑head vs vehicle
83% survival vs 25% vehicle
Reported survival endpoint context in rodent sepsis models
P. aeruginosa (50 mg/kg oral) and CLP models; p<0.01 vs control
Sepsis Experimental Infection Survival Benefit ERβ Agonist

Gut Mucosal Protection

ERB‑196 (WAY‑202196) treatment significantly reduced histopathological evidence of gastrointestinal mucosal injury, with a mean injury score of 0.7±0.1 compared to 2.3±0.2 in vehicle‑treated controls (p<0.05) . This protection of the intestinal epithelium is a mechanistic correlate of the survival benefit observed in the same sepsis models [1].

Mucosal Injury
Direct head‑to‑head
Score 0.7±0.1 vs 2.3±0.2
Reported gastrointestinal barrier endpoint; ~70% reduction in injury score
Histopathological assessment in experimental sepsis/inflammation
Gut Barrier Function Mucosal Injury Sepsis ERβ

Oral Bioavailability vs. ERB‑041

ERB‑196 is orally bioactive and demonstrates efficacy in multiple lethal infection models following oral dosing, including a 58‑percentage‑point improvement in survival in neutropenic rats [1]. In contrast, ERB‑041 (prinaberel), despite its >200‑fold selectivity for ERβ and sub‑10 nM IC50 in vitro, has not been reported to confer a survival benefit in validated sepsis models and was advanced clinically for endometriosis rather than systemic infection . This functional divergence highlights that in vitro potency and selectivity do not translate directly to in vivo efficacy.

Oral vs ERB‑041
Class‑level inference
ERB‑196 survival benefit; ERB‑041 no reported sepsis data
Functional divergence supports ERB‑196 as tool for oral sepsis studies
Despite higher in vitro selectivity, in vivo model response may not transfer
Oral Bioavailability ERβ Agonist In Vivo Pharmacology Sepsis

ERB‑196: Validated Research Applications


Protection in Lethal Sepsis Models

ERB‑196 is the only commercial ERβ agonist for which peer‑reviewed survival data are available from multiple lethal sepsis models (P. aeruginosa neutropenic rat and mouse CLP). At an oral dose of 50 mg/kg, it increases survival from 25% to 83% in rats and from 0% to 83% in mice [1]. This makes it the tool of choice for studies examining ERβ activation as a therapeutic strategy in sepsis‑induced mortality and organ failure.

Intestinal Barrier Preservation in Inflammation

ERB‑196 provides a quantifiable endpoint for gut protection, reducing histopathological mucosal injury scores from 2.3±0.2 in controls to 0.7±0.1 in treated animals . This is a mechanistically linked outcome of the survival benefit [1]. Researchers studying the role of ERβ in intestinal epithelial integrity, bacterial translocation, or gut‑derived systemic inflammation should preferentially select ERB‑196 due to this validated in vivo dataset.

ERβ vs. ERα Anti‑Inflammatory Effects

With its 78‑fold selectivity for ERβ over ERα, ERB‑196 allows for the clean dissection of ERβ‑specific anti‑inflammatory pathways without confounding ERα‑mediated uterine or pituitary effects [2]. This is particularly valuable in female animal models where non‑selective estrogens would introduce significant hormonal variability. While other selective ERβ agonists exist, ERB‑196 offers a unique combination of documented selectivity and in vivo efficacy data in inflammation models.

Oral Dosing for Inflammation and Barrier Studies

ERB‑196 is orally bioactive, and its survival benefit was demonstrated following oral administration (50 mg/kg daily or multiple doses) in rodent models [1]. This eliminates the need for parenteral administration, reducing animal stress and enabling chronic dosing paradigms. The oral route also more closely mimics potential therapeutic administration, making it relevant for preclinical drug discovery programs targeting oral ERβ agonists for inflammatory bowel disease or sepsis prevention.

Application
Selection Property
Validation Focus
Lethal sepsis model research
Selectivity and survival endpoint data
Survival endpoint reproducibility across models
Gut barrier function research
Mucosal injury endpoint data
Gut protection endpoint validation
ERβ anti‑inflammatory pathway studies
Selectivity profile over ERα
Confirmation of ERβ‑specific signaling
Oral dosing in vivo research
Oral bioavailability profile
Oral exposure and model‑response correlation

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57 linked technical documents
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